5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a fluorinated analogue of the widely-used drug phenylamine. It is a synthetic compound that is used in various scientific research applications, such as biochemical and physiological studies. This compound has a wide range of advantages and limitations for use in laboratory experiments, and its mechanism of action and effects are still being studied.
Scientific Research Applications
Structure-Activity Relationships and Drug Development
Research into compounds structurally related to 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has primarily focused on their potential as therapeutic agents due to their interaction with various biological targets. For instance, modifications of similar molecules have been explored to enhance their pharmacokinetic properties and reduce adverse effects, such as in the development of orally active inhibitors of 5-lipoxygenase, which are crucial for treating inflammatory conditions. This involves structural modifications to improve metabolic stability, reduce lipophilicity, and enhance bioavailability, leading to compounds with fewer in vivo metabolites and better toxicological profiles (Mano et al., 2004).
Synthesis Techniques
Advancements in synthesis techniques for related compounds include the development of a new variant of the Migita reaction for carbon−sulfur bond formation. This method has been applied in the manufacture of drug candidates, demonstrating the feasibility of large-scale synthesis and offering a yield advantage over previous methods. Such advancements are crucial for the efficient production of pharmaceuticals and highlight the importance of innovative synthetic approaches in drug development (Norris & Leeman, 2008).
Electroluminescent Applications
In the realm of materials science, derivatives of 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine and related compounds have been explored for their potential in electroluminescent applications. For example, tetrasubstituted-pyrene derivatives containing diarylamines or fluorenes have been synthesized, showcasing high fluorescence, morphological stability, and thermal stability. These properties make them suitable as materials for electroluminescent devices, indicating the versatility of such compounds beyond pharmaceuticals and into advanced materials research (Muangpaisal et al., 2014).
Antimicrobial Activity
Another area of research involves the exploration of prenylated 2-pyrone derivatives for their antimicrobial properties. These compounds, which share a structural motif with 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, have shown significant in vitro activity against various bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Obi et al., 2020).
properties
IUPAC Name |
5-fluoro-2-(oxan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAQUIWZZYQJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197378 | |
Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | |
CAS RN |
946683-79-0 | |
Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946683-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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